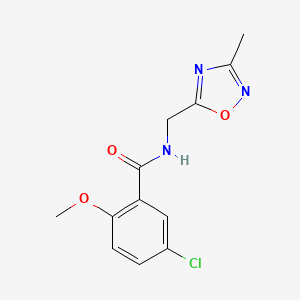![molecular formula C13H12N2O2S2 B2381412 Methyl 2-[(anilinocarbothioyl)amino]-3-thiophenecarboxylate CAS No. 338777-30-3](/img/structure/B2381412.png)
Methyl 2-[(anilinocarbothioyl)amino]-3-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amino acids, which are similar to the compound you mentioned, are colorless, crystalline substances . Most amino acids are tasteless, but some are sweet (e.g., Glycine, Alanine) and some are bitter (e.g., Arginine) .
Synthesis Analysis
Thiophene derivatives, which are part of the compound you mentioned, have been synthesized by heterocyclization of various substrates . Aminothiazoles, another similar class of compounds, are used as starting materials for the synthesis of a diverse range of heterocyclic analogues .Chemical Reactions Analysis
The chemical reactions of a compound depend on its structure and the conditions under which it is reacted. For example, amines can undergo a variety of reactions, including condensation with carboxylic acids to form amides .Physical And Chemical Properties Analysis
Amino acids have high melting points (200-300°C) due to their ionic properties . They are soluble in water and ethanol (i.e., polar solvents) and insoluble in non-polar solvents like benzene, ether, etc .Scientific Research Applications
1. Analytical Methodology
The compound has been studied in the context of its separation and determination using gas chromatography. This method provides a simple, fast, and accurate approach for determining methyl 3-amino-2-thiophenecarboxylate, demonstrating its relevance in analytical chemistry (Jiang Feng, 2004).
2. Structural Analysis
Structural analysis through X-ray diffraction has been conducted on related thiophene compounds. These studies help in understanding the molecular structure, essential for developing new materials or pharmaceuticals (A. Ramazani et al., 2011).
3. Genotoxic and Carcinogenic Potentials
Thiophene derivatives, including those related to methyl 3-amino-2-thiophenecarboxylate, have been assessed for their genotoxic and carcinogenic potentials. These studies are crucial for evaluating the safety of chemicals for human use and environmental impact (Alban Lepailleur et al., 2014).
4. Crystal Structure Study
The crystal structure of related thiophene compounds has been investigated, providing insights into molecular interactions and stability, essential for material science and pharmaceutical development (Vasu et al., 2004).
5. Synthetic Chemistry
Studies have explored the synthesis of various thiophene derivatives. These synthetic routes are vital for creating new compounds with potential applications in drug development and materials science (C. E. Stephens et al., 1999).
6. Thermochemical Studies
Thermochemical analyses of thiophene-based compounds, like methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, are crucial for understanding their stability and reactivity, influencing their application in various fields (M. Roux et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions of a compound’s research depend on its potential applications. For example, the recent emergence of multi- and extensively drug-resistant Gram-negative pathogens has led to renewed interest in the aminoglycoside class, including the development of new molecules with potent activity against otherwise highly resistant pathogens .
properties
IUPAC Name |
methyl 2-(phenylcarbamothioylamino)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S2/c1-17-12(16)10-7-8-19-11(10)15-13(18)14-9-5-3-2-4-6-9/h2-8H,1H3,(H2,14,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTUUMPWKYAYRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=S)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenyl)-2-methyl-5-[5-(pyrrolidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]benzenesulfonamide](/img/structure/B2381329.png)

![(5-Chlorothiophen-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2381334.png)
![(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2381335.png)


![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2381340.png)


![3-(4-(Methylthio)phenyl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)propan-1-one](/img/structure/B2381343.png)

![3-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B2381348.png)

![(2Z)-N-acetyl-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2381351.png)